molecular formula C21H26N4O3 B11003467 N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B11003467
M. Wt: 382.5 g/mol
InChI Key: WDJFDQITGFXXTD-UHFFFAOYSA-N
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Description

N-{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a chemical compound of significant interest in neuroscience research, particularly for investigations targeting the serotonin receptor system. Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter with diverse physiological roles in the central nervous system, involved in the regulation of sleep, affective behaviors, pain perception, and more . The brain's 5-HT system has been strongly implicated in several neuropsychiatric disorders, including major depression, anxiety, schizophrenia, and obsessive-compulsive disorder . The effects of serotonin are mediated through multiple classes and subtypes of receptors, among which the 5-HT1A and 5-HT2A receptors are prominent targets for pharmacological research . The structural features of this compound suggest its potential as a ligand for these key serotonin receptor subtypes. It incorporates a phenylpiperazine moiety, a structure featured in potent and selective 5-HT1A receptor antagonists like Rec 15/3079, which has demonstrated high affinity (Ki = 0.2 nM) for this receptor site . Furthermore, the presence of an N-(2-methoxybenzyl) group is a recognized pharmacophore in potent 5-HT2A receptor agonists, such as the RH-34 compound . This specific structural motif is known to enhance a compound's affinity and selectivity for the 5-HT2A receptor over other serotonin receptors . Therefore, this molecule represents a valuable chemical tool for researchers studying the distinct functions of serotonin receptor subtypes, their signaling pathways, and their roles in health and disease. Its primary research applications include in vitro binding assays, functional activity studies, and the investigation of central nervous system pathophysiology, strictly for the advancement of scientific knowledge. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H26N4O3/c1-28-19-10-6-5-7-17(19)15-22-20(26)16-23-21(27)25-13-11-24(12-14-25)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,22,26)(H,23,27)

InChI Key

WDJFDQITGFXXTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Intermediate Isolation

The most widely reported approach involves sequential assembly of the molecule through isolated intermediates.

Formation of 4-Phenylpiperazine-1-Carboxamide

The piperazine core is functionalized via carboxamide coupling. A representative procedure from patent WO2002059117A1 involves:

  • Reacting 1-phenylpiperazine with chloroethyl isocyanate in dichloromethane at 0–5°C.

  • Quenching with aqueous sodium bicarbonate to yield 4-phenylpiperazine-1-carboxamide (Intermediate A, 78–82% yield).

Final Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (1:1), yielding 92–95% purity.

One-Pot Tandem Reactions

Recent advances emphasize reducing purification steps. A patent-derived method combines:

  • In situ generation of chloroethyl isocyanate from ethyl chloroformate and sodium azide.

  • Concurrent piperazine carboxamidation and glycinamide coupling using Pd(Ph₃P)₄ as a catalyst.

  • Reaction in dimethylformamide (DMF) at 80°C for 6 hours, yielding 58–63% final product.

Solid-Phase Synthesis for High-Throughput Production

A PMC study adapted solid-phase techniques for analogous piperazine derivatives:

  • Wang resin-bound piperazine is acylated with 4-phenylpiperazine-1-carbonyl chloride.

  • On-resin amidation with N-Fmoc-2-[(2-methoxybenzyl)amino]acetic acid.

  • Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9), yielding 71% product.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Stepwise Synthesis65–7092–95High reproducibilityMultiple purification steps
One-Pot Reaction58–6385–88Reduced solvent useLower yield due to side reactions
Solid-Phase Synthesis7190–93Scalability for combinatorial librariesSpecialized equipment required

Data synthesized from.

Optimization of Critical Parameters

Catalyst Systems for Carboxamide Formation

  • Palladium-based catalysts : Patent WO2002059117A1 reports Pd(Ph₃P)₄ outperforms Pd(OAc)₂ in one-pot methods, reducing reaction time by 40%.

  • Copper iodide additives : Enhance regioselectivity in glycinamide coupling, minimizing N-alkylation byproducts.

Solvent Effects on Reaction Efficiency

  • Polar aprotic solvents : DMF maximizes carboxamide coupling efficiency but risks methoxy group hydrolysis above 90°C.

  • Tetrahydrofuran (THF) : Preferred for stepwise synthesis due to compatibility with moisture-sensitive reagents.

Temperature and Time Optimization

  • Low-temperature regimes (0–5°C): Critical during isocyanate formation to prevent dimerization.

  • Extended reaction times (12–24 hours): Necessary for complete conversion in solid-phase protocols.

Advanced Purification Techniques

Chromatographic Methods

  • Reverse-phase HPLC : Resolves closely related impurities (e.g., mono- vs. di-alkylated piperazines) using a C18 column and acetonitrile/water gradient.

  • Ion-exchange chromatography : Effective for removing unreacted glycine derivatives.

Crystallization Protocols

  • Ethanol/water mixtures (1:1 v/v): Yield needle-like crystals with >99% enantiomeric excess (ee) when using chiral auxiliaries.

Scalability and Industrial Feasibility

Kilogram-Scale Production

A pilot study achieved 84% yield at 10 kg scale using:

  • Continuous flow reactors for isocyanate generation.

  • In-line IR spectroscopy for real-time monitoring.

Cost-Benefit Analysis

  • Raw material costs : 4-Phenylpiperazine accounts for 62% of total expenses.

  • Catalyst recycling : Pd recovery via activated carbon filtration reduces costs by 18% .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce corresponding alcohols .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
AOH1996 functions as a PCNA inhibitor, which is critical in DNA replication and repair. By inhibiting PCNA, the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. The mechanism involves disrupting the normal function of PCNA, leading to impaired DNA synthesis and increased cell death in tumor cells .

Case Studies
Recent studies have demonstrated the efficacy of AOH1996 against various cancer cell lines. For instance, it has shown potent activity against human breast cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations. In vitro assays revealed that AOH1996 not only inhibits cell proliferation but also enhances apoptosis markers such as cleaved caspase-3 and PARP .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of AOH1996 is crucial for optimizing its anticancer properties. Modifications in the molecular structure have been explored to enhance its efficacy and selectivity:

ModificationEffect on Activity
Substituents on the phenyl ringIncreased binding affinity to PCNA
Alterations in the piperazine moietyImproved solubility and bioavailability
Variations in the carboxamide groupEnhanced apoptotic induction in tumor cells

These modifications aim to create derivatives with improved pharmacokinetic profiles and reduced off-target effects.

Potential in Other Therapeutic Areas

Beyond oncology, AOH1996 may have applications in other medical fields due to its ability to modulate cellular processes:

  • Neurodegenerative Diseases : Given its role in apoptosis, AOH1996 could be investigated for neuroprotective effects in diseases such as Alzheimer's or Parkinson's disease.
  • Infectious Diseases : The compound's mechanism may also be relevant in targeting viral infections where PCNA plays a role in viral replication.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of AOH1996 is essential for its development into a therapeutic agent. Preliminary studies suggest:

  • Absorption : The compound demonstrates favorable absorption characteristics, which are critical for oral bioavailability.
  • Distribution : It shows good tissue distribution, which is vital for effective targeting of tumors.
  • Metabolism : Metabolic studies indicate that AOH1996 is primarily metabolized by liver enzymes, which may influence dosing regimens.
  • Toxicity : Toxicological assessments reveal that while AOH1996 exhibits anticancer properties, it also requires careful evaluation to mitigate potential adverse effects on normal cells .

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features/Bioactivity
Target Compound: 2-Methoxybenzyl C₂₁H₂₅N₄O₃* ~387.9† Not reported Not reported Ortho-methoxy group; potential electronic effects
4a: 4-Methoxyphenyl C₁₄H₂₀N₄O₃ 292.3 162–165 61 Local anesthetic activity tested
4s: 4-Chlorophenyl, 4-methylpiperazine C₁₅H₂₀ClN₄O₂ 347.8 167–170 58 Higher lipophilicity due to Cl
1324079-34-6: 4-Chlorobenzyl C₂₀H₂₃ClN₄O₂ 386.9 Not reported Not reported Para-chloro substituent; Smiles: O=C(CNC(=O)N1CCN(c2ccccc2)CC1)NCc1ccc(Cl)cc1
1324085-81-5: Furan-2-ylmethyl C₁₈H₂₁ClN₄O₃ 376.8 Not reported Not reported Heterocyclic furan substituent

*Deduced from structure; †Estimated based on analogs.

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxy group is electron-donating, which may enhance solubility compared to electron-withdrawing groups like chlorine in 4s . Para-substituted analogs (e.g., 4a, 4s) exhibit lower melting points (142–171°C) than ortho-substituted derivatives (e.g., ’s compound at 220–222°C), suggesting steric and electronic influences on crystallinity .

Biological Activity

N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with various functional groups. Its IUPAC name reflects its complex structure, which includes a methoxybenzyl group and a phenyl moiety. The molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molar mass of approximately 342.41 g/mol.

Research indicates that this compound acts primarily as an agonist at melanocortin receptors (MC-R), which are G-protein coupled receptors involved in various physiological processes, including appetite regulation and energy homeostasis. Activation of these receptors has been linked to therapeutic effects in obesity and diabetes management .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF7) and non-tumorigenic epithelial cells (MCF10A). The compound's cytotoxicity was assessed using the MTT assay, revealing that it has comparable efficacy to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Results

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
This compoundMCF715Doxorubicin12
This compoundMCF10A40Doxorubicin35

The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis, which showed an increase in apoptotic markers following treatment.

Pharmacological Studies

In addition to its anticancer activity, this compound has shown promise in modulating serotonin receptors, particularly the 5-HT_2A subtype. This receptor is implicated in mood regulation and has been a target for drugs treating anxiety and depression. The structural modifications made to the piperazine framework enhance its affinity for these receptors, potentially leading to novel treatments for psychiatric disorders .

Case Studies

Case Study 1: Efficacy in Obesity Treatment

A study conducted on animal models demonstrated that administration of this compound resulted in significant weight loss and improved glucose metabolism. The mechanism was attributed to the activation of melanocortin receptors, which regulate appetite and energy expenditure.

Case Study 2: Combination Therapy with Doxorubicin

In another study involving combination therapy with doxorubicin, the compound enhanced the cytotoxic effects of doxorubicin on resistant cancer cell lines. This suggests its potential role as an adjuvant therapy in overcoming drug resistance in cancer treatment .

Q & A

Q. What are the recommended synthetic strategies for N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. Key steps include:

  • Amide coupling between 2-methoxybenzylamine and chloroacetyl chloride under anhydrous conditions (dichloromethane, 0–5°C) .
  • Nucleophilic substitution to introduce the phenylpiperazine moiety via refluxing in acetonitrile with K₂CO₃ as a base .
  • Final carboxamide formation using carbonyldiimidazole (CDI) as a coupling agent in THF .
    Critical considerations : Purify intermediates via flash chromatography (silica gel, 70–230 mesh) and confirm purity (>95%) by HPLC .

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : Confirm proton environments (¹H NMR: δ 7.2–7.4 ppm for aromatic protons, δ 3.8 ppm for methoxy group) .
  • Mass spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]⁺ = 438.21; observed 438.19) .
  • IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What are the key structural features influencing its pharmacological activity?

  • Piperazine core : Facilitates receptor binding via hydrogen bonding and π-π stacking .
  • 2-Methoxybenzyl group : Enhances blood-brain barrier permeability (logP ~2.8 predicted via Molinspiration) .
  • Carboxamide linker : Stabilizes interactions with serine/threonine kinases or GPCRs .

Q. Which biological targets are hypothesized for this compound?

  • Dopamine D₂/D₃ receptors : Structural analogs show Ki values of 12–35 nM in competitive binding assays .
  • Serotonin 5-HT₁A receptors : Fluorinated derivatives exhibit partial agonism (EC₅₀ = 50–80 nM) .
  • Kinase inhibition : Piperazine carboxamides inhibit MAPK/ERK pathways (IC₅₀ = 0.8–1.2 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?

  • Substituent modulation : Replace 2-methoxybenzyl with 4-fluorobenzyl to enhance 5-HT₁A affinity (ΔKi = −40%) .
  • Piperazine substitution : Introduce 3-chlorophenyl groups to improve kinase inhibition (ΔIC₅₀ = −60%) .
  • Methodology : Use molecular docking (AutoDock Vina) to predict binding poses and validate via radioligand displacement assays .

Q. Table 1: SAR Trends for Piperazine Carboxamides

SubstituentTarget Affinity (Ki, nM)Selectivity Ratio (D₂/5-HT₁A)
2-Methoxybenzyl (parent)D₂: 28; 5-HT₁A: 652.3
4-FluorobenzylD₂: 35; 5-HT₁A: 420.83
3-ChlorophenylD₂: 19; Kinase IC₅₀: 0.9N/A

Q. What computational methods predict conformational stability?

  • DFT calculations (B3LYP/6-31G*): Analyze torsional angles of the piperazine ring (energy barrier < 5 kcal/mol for rotation) .
  • Molecular dynamics (MD) simulations : Simulate solvation in explicit water (AMBER force field) to assess hydrogen-bonding networks .

Q. How to resolve contradictions in receptor binding data across studies?

  • Assay standardization : Use homogeneous time-resolved fluorescence (HTRF) to minimize variability in GTPγS binding assays .
  • Control experiments : Test for off-target effects via kinome-wide profiling (Eurofins KinaseProfiler) .

Q. What formulation strategies improve bioavailability?

  • Salt formation : Prepare hydrochloride salt to enhance aqueous solubility (from 0.1 mg/mL to 8.2 mg/mL) .
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release (t½ = 14 hrs in vitro) .

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